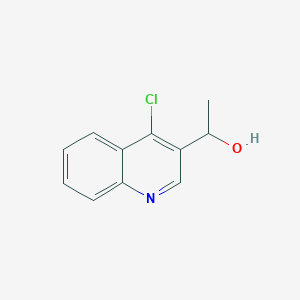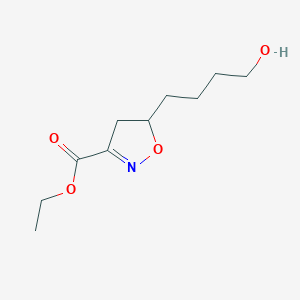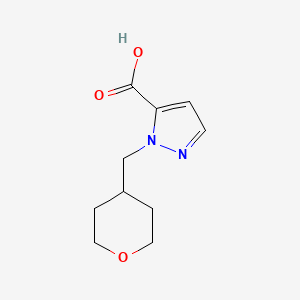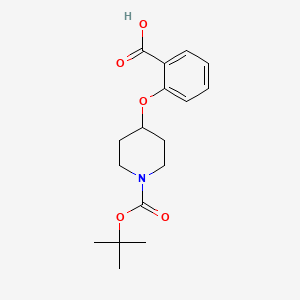![molecular formula C12H13BrO2 B15355325 1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone](/img/structure/B15355325.png)
1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone is a chemical compound characterized by its bromine and cyclopropylmethoxy groups attached to a phenyl ring, which is further connected to an ethanone moiety
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of this compound often begins with the bromination of 1-(3-(cyclopropylmethoxy)phenyl)ethanone using bromine in the presence of a suitable catalyst, such as iron(III) bromide.
Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction, where cyclopropylmethanol reacts with 4-bromophenol under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and cyclopropylmethoxy group introduction reactions. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 1-[4-hydroxy-3-(cyclopropylmethoxy)phenyl]ethanone.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often use strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: this compound can be oxidized to 1-[4-bromo-3-(cyclopropylmethoxy)phenyl]ethanoic acid.
Reduction: Reduction can yield 1-[4-hydroxy-3-(cyclopropylmethoxy)phenyl]ethanone.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
1-Bromo-3-(cyclopropylmethoxy)benzene: Similar in structure but lacks the ethanone group.
1-Bromo-4-(cyclopropylmethoxy)benzene: Similar but with a different position of the bromine atom.
1-(3-(Cyclopropylmethoxy)phenyl)ethanone: Lacks the bromine atom.
These compounds share structural similarities but differ in functional groups and positions, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C12H13BrO2 |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
1-[4-bromo-3-(cyclopropylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H13BrO2/c1-8(14)10-4-5-11(13)12(6-10)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 |
InChI Key |
WTYILCKNDZBYLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)OCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


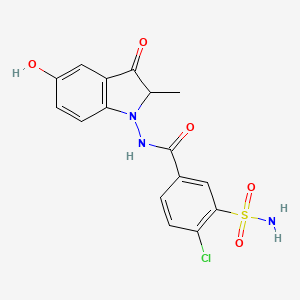
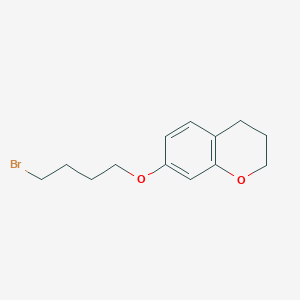
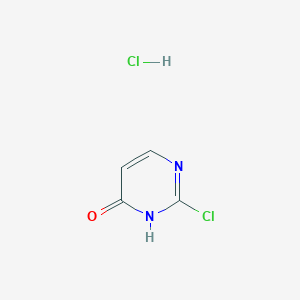
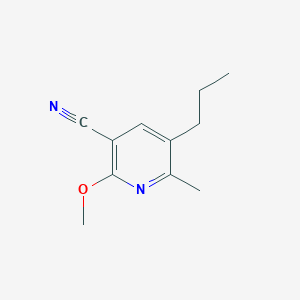
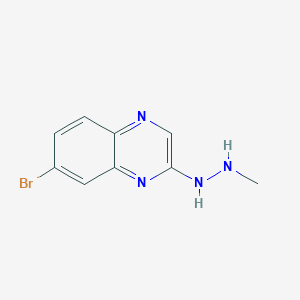
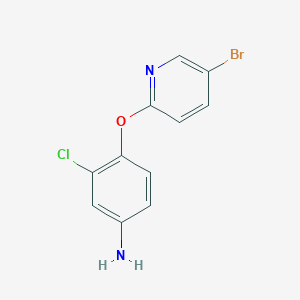

![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)
